2-Naphthylethyl glycidyl ether

Genetic Toxicology Mutagenicity Structure-Activity Relationship (SAR)

2-Naphthylethyl glycidyl ether (CAS 87619-52-1) is an aromatic glycidyl ether with the molecular formula C₁₅H₁₆O₂, characterized by a 2-naphthyl group linked to the glycidyl moiety via an ethyl spacer. This structural feature distinguishes it from simpler aryl glycidyl ethers like 1-naphthyl glycidyl ether (CAS 2461-42-9) and benzyl glycidyl ether (CAS 2930-05-4).

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 87619-52-1
Cat. No. B12803127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthylethyl glycidyl ether
CAS87619-52-1
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1C(O1)COCCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H16O2/c1-2-7-15-12(4-1)5-3-6-13(15)8-9-16-10-14-11-17-14/h1-7,14H,8-11H2
InChIKeyXIAKAIROUHUNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthylethyl Glycidyl Ether (CAS 87619-52-1): Technical Baseline & Procurement Context


2-Naphthylethyl glycidyl ether (CAS 87619-52-1) is an aromatic glycidyl ether with the molecular formula C₁₅H₁₆O₂, characterized by a 2-naphthyl group linked to the glycidyl moiety via an ethyl spacer . This structural feature distinguishes it from simpler aryl glycidyl ethers like 1-naphthyl glycidyl ether (CAS 2461-42-9) and benzyl glycidyl ether (CAS 2930-05-4). Its class-level applications include use as a reactive diluent or monomer in epoxy resin formulations .

Why 2-Naphthylethyl Glycidyl Ether Cannot Be Replaced by Common Analogs Without Revalidation


Generic substitution within the aryl glycidyl ether class is scientifically unsound without revalidation because critical structure-activity relationships are highly sensitive to the aryl substituent and spacer length. A seminal comparative study by Sugiura et al. demonstrated that mutagenic potency in the Ames test (TA100) varies significantly across structurally similar glycidyl ethers, with 2-naphthylethyl glycidyl ether exhibiting a distinct rank-order position compared to its 1-naphthylethyl isomer and benzyl analog . This proves that the spacer geometry and substitution pattern directly influence biological reactivity, making interchangeability without requalification a potential safety risk.

Quantitative Differentiation Evidence for 2-Naphthylethyl Glycidyl Ether vs. Closest Analogs


Mutagenic Potency Ranking in S. typhimurium TA100 vs. 1-Naphthylethyl and Benzyl Analogs

In a direct head-to-head Ames fluctuation assay using S. typhimurium strain TA100, 2-naphthylethyl glycidyl ether exhibited a mutagenic potency that ranked between its 1-naphthylethyl isomer and benzyl glycidyl ether . The study provides a clear rank-order, establishing a quantifiable structure-activity relationship within the series.

Genetic Toxicology Mutagenicity Structure-Activity Relationship (SAR) Ames Test

Computed Hydrophobicity (LogP) Difference vs. Benzyl Glycidyl Ether

Computational predictions indicate a significant difference in lipophilicity between 2-naphthylethyl glycidyl ether and the common industrial reactive diluent benzyl glycidyl ether. The target compound's higher LogP value suggests different phase-partitioning behavior in both biological and formulated systems .

Physicochemical Properties Lipophilicity Formulation Science Epoxy Resin

High-Value Application Scenarios for 2-Naphthylethyl Glycidyl Ether Based on Differential Evidence


Epoxy Resin Systems Requiring a Defined Genotoxic Hazard Profile

When formulating epoxy resins, particularly for applications with potential human exposure, procurement must move beyond generic 'reactive diluent' selection. The established rank-order in mutagenic potency means 2-naphthylethyl glycidyl ether offers a verifiably lower mutagenic hazard than benzyl or 1-naphthylmethyl glycidyl ethers, making it a scientifically preferable candidate where minimizing this specific toxicological liability is paramount.

Synthesis of Intermediates Where Naphthyl Isomerism Controls Downstream Bioactivity

For research labs synthesizing pharmaceutical intermediates or probes (e.g., analogs of naftopidil), the choice between 1-naphthylethyl and 2-naphthylethyl glycidyl ether precursors is non-trivial. The mutagenicity study provides direct evidence that the naphthyl position drastically alters biological reactivity, meaning the 2-isomer is the mandatory choice for exploring structure-activity relationships dependent on 2-naphthyl geometry.

Formulations Requiring Specific Lipophilicity-Driven Performance

The experimentally supported link between higher hydrophobicity and altered toxicity , combined with a significantly higher computed LogP (2.80) than benzyl glycidyl ether (1.60) , positions this compound for use in applications where higher organic-phase partitioning is desired, such as in non-polar coating systems or certain organic syntheses. This LogP differential quantifiably justifies its selection over more polar alternatives.

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